molecular formula C17H16N2O B080526 Disperseyellow39 CAS No. 12236-29-2

Disperseyellow39

Cat. No.: B080526
CAS No.: 12236-29-2
M. Wt: 264.32 g/mol
InChI Key: QHKZIUJTLUGSEX-LFIBNONCSA-N
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Description

Disperse Yellow 39, also known as 2-[(4-(Dimethylamino)phenyl)methylene]-1,2-dihydro-3H-indol-3-one, is an organic dye widely used in the textile industry. It is a yellow powder that is insoluble in water but soluble in organic solvents. This compound is known for its excellent light resistance, washing resistance, and solvent resistance, making it suitable for dyeing synthetic fibers such as polyester, nylon, and acrylic .

Mechanism of Action

Target of Action

Disperse Yellow 39, with the molecular formula C17H16N2O , is a type of disperse dye. Disperse dyes were originally developed for the dyeing of cellulose acetate and can also be used to dye nylon, triacetate, polyester, and acrylic fibers . The primary targets of Disperse Yellow 39 are these types of fibers.

Mode of Action

The general structure of disperse dyes, including Disperse Yellow 39, is small, planar, and non-ionic, with attached polar functional groups . This shape makes it easier for the dye to slide between the tightly packed polymer chains of the fibers. The polar groups improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .

Pharmacokinetics

It’s known that disperse dyes are substantially water-insoluble . They are finely ground in the presence of a dispersing agent, then sold as a paste or spray, dried, and sold as a powder . This suggests that the bioavailability of Disperse Yellow 39 may be influenced by its formulation and the method of its application.

Result of Action

The primary result of the action of Disperse Yellow 39 is the coloration of fibers. The dye’s small size and planar structure allow it to slide between the tightly packed polymer chains of the fibers. The attached polar functional groups improve the water solubility of the dye and enhance the dipolar bonding between the dye and the polymer, resulting in the coloration of the fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Yellow 39 is typically synthesized through a series of chemical reactions involving the condensation of 4-(Dimethylamino)benzaldehyde with indole-3-one. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, Disperse Yellow 39 is produced by finely grinding the dye in the presence of a dispersing agent. The resulting paste is then dried and sold as a powder. This method ensures uniform particle size and enhances the dye’s stability and dyeing rate under alkaline conditions .

Chemical Reactions Analysis

Types of Reactions: Disperse Yellow 39 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinonoid structures, while reduction can produce leuco forms of the dye .

Scientific Research Applications

Disperse Yellow 39 has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Disperse Yellow 3
  • Disperse Yellow 5
  • Disperse Yellow 54

Comparison: Disperse Yellow 39 is unique due to its superior light and washing resistance compared to other similar compounds. While Disperse Yellow 3 and Disperse Yellow 5 also offer good dyeing properties, they may not match the overall performance of Disperse Yellow 39 in terms of stability and resistance to environmental factors .

Disperse Yellow 39 stands out as a versatile and reliable dye with extensive applications in various fields, making it a valuable compound in both industrial and research settings.

Properties

CAS No.

12236-29-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-3-one

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3/b16-11+

InChI Key

QHKZIUJTLUGSEX-LFIBNONCSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Pictograms

Irritant

Origin of Product

United States

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